molecular formula C14H19NO2 B11782283 Methyl 4-methyl-3-(piperidin-1-yl)benzoate

Methyl 4-methyl-3-(piperidin-1-yl)benzoate

Cat. No.: B11782283
M. Wt: 233.31 g/mol
InChI Key: HQNNWAGZWCCNQZ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-(piperidin-1-yl)benzoate is an organic compound with the molecular formula C14H19NO2. It is a derivative of benzoic acid and contains a piperidine ring, which is a six-membered ring containing one nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-3-(piperidin-1-yl)benzoate typically involves the esterification of 4-methyl-3-(piperidin-1-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 4-methyl-3-(piperidin-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with biological receptors, potentially modulating their activity. The ester group may undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(piperidin-1-yl)benzoate
  • Methyl 4-(piperidin-3-yl)benzoate
  • Methyl 3-(piperidin-1-yl)benzoate

Uniqueness

Methyl 4-methyl-3-(piperidin-1-yl)benzoate is unique due to the presence of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with biological targets and its overall pharmacological profile.

Biological Activity

Methyl 4-methyl-3-(piperidin-1-yl)benzoate is a compound that has garnered attention in pharmacological research due to its biological activity, particularly in the context of interactions with various biological targets. This article provides a detailed overview of its biological properties, synthesis, and potential applications, supported by relevant data tables and case studies.

Research indicates that this compound exhibits significant biological activity due to its structural similarity to natural ligands. It has been studied for its potential interactions with various receptors and enzymes, particularly those involved in neurotransmission and pain modulation. The compound's ability to mimic endogenous compounds allows it to effectively bind to these targets, leading to modulation of their activity.

Pharmacological Profiles

The compound has shown promise in several areas:

  • Neurotransmitter Receptor Interaction : Its piperidine moiety is known to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antibacterial properties, particularly against Gram-positive bacteria .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 0.0039 - 0.025 mg/mL
Neurotransmitter ModulationVarious receptorsModulation of signaling pathways
Pain PerceptionPain receptorsPotential analgesic effects

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various alkaloids, this compound derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .
  • Neuropharmacology Research : Investigations into the interaction of this compound with neurotransmitter systems revealed its potential as a modulator for pain perception pathways. This suggests that it could be developed into therapeutic agents for managing chronic pain conditions.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 4-methyl-3-piperidin-1-ylbenzoate

InChI

InChI=1S/C14H19NO2/c1-11-6-7-12(14(16)17-2)10-13(11)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

HQNNWAGZWCCNQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N2CCCCC2

Origin of Product

United States

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